An In-depth Technical Guide to (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
An In-depth Technical Guide to (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities, serving as a valuable resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 1-(4-fluorophenyl)propylamine. The presence of a chiral center and a fluorine atom on the phenyl ring are key structural features that can significantly influence its biological interactions.
Table 1: Physicochemical Properties of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
| Property | Value | Source |
| IUPAC Name | (1S)-1-(4-fluorophenyl)propan-1-amine hydrochloride | Sigma-Aldrich[1] |
| Synonyms | (S)-alpha-Ethyl-4-fluorobenzylamine hydrochloride, (1S)-1-(4-fluorophenyl)-1-propanamine hydrochloride | Guidechem[2] |
| CAS Number | 1145786-74-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₁₃ClFN | Sigma-Aldrich |
| Molecular Weight | 189.66 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 162-164 °C (for the (1R)-enantiomer hydrochloride) | ChemicalBook[3], TCI Chemicals[4] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectral Data
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the propyl group, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton, being adjacent to the nitrogen and the phenyl ring, would be expected around 4.0-4.5 ppm. The methylene and methyl protons of the propyl group would appear further upfield.
13C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The aromatic carbons would resonate in the region of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The chiral methine carbon would be expected around 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine salt, C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-F stretching vibration. The N-H stretching of the primary ammonium salt typically appears as a broad band in the range of 2400-3200 cm⁻¹.
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the free base (C₉H₁₂FN) at m/z 153.10. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic position.
Experimental Protocols
Synthesis of (1S)-1-(4-Fluorophenyl)propylamine Hydrochloride
A common route for the synthesis of chiral amines involves the resolution of a racemic mixture.
Logical Workflow for Synthesis and Resolution:
Caption: General workflow for the synthesis and chiral resolution of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride.
Protocol for Reductive Amination (General Procedure):
-
To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source such as ammonium acetate.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the racemic 1-(4-fluorophenyl)propylamine.
Protocol for Chiral Resolution (General Procedure):
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or another suitable chiral acid, in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts.
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Collect the crystals by filtration and wash with a small amount of cold solvent.
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The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine.
-
To obtain the free (1S)-amine, treat the diastereomeric salt with a base (e.g., aqueous NaOH) and extract with an organic solvent.
-
Dry the organic layer and remove the solvent.
Formation of the Hydrochloride Salt:
-
Dissolve the free (1S)-1-(4-fluorophenyl)propylamine in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Analytical Methods for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral amines.[5][6]
Workflow for Chiral HPLC Analysis:
Caption: General workflow for the determination of enantiomeric purity using chiral HPLC.
General Chiral HPLC Method:
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Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
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Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. A small amount of an amine modifier like diethylamine (DEA) is often added to improve peak shape.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
The specific conditions would need to be optimized to achieve baseline separation of the two enantiomers.
Biological Activity
The biological activity of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is not extensively documented in publicly available literature. However, its structural similarity to known monoamine reuptake inhibitors, such as citalopram, suggests that it may interact with monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8][9]
Potential Signaling Pathway Interaction:
Caption: Hypothetical interaction of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride with the serotonin transporter (SERT).
Further research is required to determine the specific binding affinities (Ki or IC50 values) of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride for SERT, NET, and other potential biological targets. Such studies would be essential to elucidate its pharmacological profile and potential therapeutic applications.
Safety Information
Based on information from chemical suppliers, (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is associated with the following hazard statements:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties, provided general protocols for its synthesis and analysis, and highlighted its potential biological activities based on structural analogy. Further experimental work is necessary to fully characterize this compound and to explore its pharmacological potential.
References
- 1. (1S)-1-(4-Fluorophenyl)propylamine hydrochloride | 1145786-74-8 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6 [chemicalbook.com]
- 4. Propylamine Hydrochloride | 556-53-6 | TCI AMERICA [tcichemicals.com]
- 5. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]



